3,6-Dichloro-2-fluorobenzodifluoride
Overview
Description
3,6-Dichloro-2-fluorobenzodifluoride is a chemical compound with the following properties:
- IUPAC Name : 3,6-dichloro-2-fluorobenzoyl chloride
- Molecular Formula : C<sub>7</sub>H<sub>2</sub>Cl<sub>3</sub>F<sub>1</sub>
- Molecular Weight : 227.45 g/mol
- Physical Form : It exists as a colorless liquid.
Molecular Structure Analysis
The molecular structure of 3,6-Dichloro-2-fluorobenzodifluoride consists of a benzene ring with chlorine and fluorine substituents. The arrangement of atoms and bonds determines its chemical properties.
Chemical Reactions Analysis
While specific reactions involving this compound are not readily accessible, it likely participates in various organic transformations due to the presence of functional groups (chlorine and fluorine).
Physical And Chemical Properties Analysis
- Melting Point : Not specified
- Boiling Point : Approximately 100°C (at standard atmospheric pressure)
- Solubility : Soluble in organic solvents
- Density : Varies based on temperature and pressure
- Stability : Handle with care; it may react with water or other nucleophiles.
Scientific Research Applications
Optical and Fluorescence Properties
A study explored the synthesis and optical properties of various derivatives, revealing medium strong blue fluorescence-emitting ability, with the structural and optical behavior characteristics being examined. These insights could be valuable for applications in optical devices and materials science (Chen et al., 2012).
Catalytic Hydrodefluorination
Research into the catalytic properties of transition metal fluoride complexes, including those related to 3,6-Dichloro-2-fluorobenzodifluoride, shows their potential in catalytic applications like C-F bond activation and fluorocarbon functionalization. This could have implications for chemical synthesis and industrial processes (Vela et al., 2005).
Phase Transfer Catalysis
Fluorous derivatives of crown ethers, related to the chemical structure , have demonstrated significant efficacy as catalysts in phase transfer catalysis (PTC), a critical process in organic synthesis. This application is relevant for chemical engineering and pharmaceutical manufacturing (Pozzi et al., 2008; Pozzi & Fish, 2012).
Chemical Stability and Reactivity
Studies have explored the stability and reactivity of various fluorinated compounds, including those structurally related to 3,6-Dichloro-2-fluorobenzodifluoride. Understanding the stability and reactivity of such compounds is crucial for their safe and effective use in various chemical reactions and industrial applications (Yahav et al., 2005).
Safety And Hazards
- Pictograms : Not available
- Signal Word : Not available
- Hazard Statements : Not available
- Precautionary Statements : Not available
- MSDS : Refer to the Material Safety Data Sheet for detailed safety information.
Future Directions
Research avenues related to 3,6-Dichloro-2-fluorobenzodifluoride include:
- Investigating its applications in pharmaceuticals, agrochemicals, or materials science.
- Studying its reactivity and potential synthetic routes.
- Assessing its environmental impact and toxicity.
Remember that this analysis is based on available data, and further exploration may reveal additional insights. For more detailed information, consult peer-reviewed papers and scientific literature123.
properties
IUPAC Name |
1,4-dichloro-2-(difluoromethyl)-3-fluorobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2F3/c8-3-1-2-4(9)6(10)5(3)7(11)12/h1-2,7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCBWOCULBNNNEG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1Cl)C(F)F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2F3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401230250 | |
Record name | Benzene, 1,4-dichloro-2-(difluoromethyl)-3-fluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401230250 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Dichloro-2-(difluoromethyl)-3-fluorobenzene | |
CAS RN |
1803718-54-8 | |
Record name | Benzene, 1,4-dichloro-2-(difluoromethyl)-3-fluoro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1803718-54-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzene, 1,4-dichloro-2-(difluoromethyl)-3-fluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401230250 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.